molecular formula C22H23ClFN3O B2416025 8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215838-42-8

8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2416025
CAS RN: 1215838-42-8
M. Wt: 399.89
InChI Key: UJWOBKYMLJNPPQ-UHFFFAOYSA-N
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Description

8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H23ClFN3O and its molecular weight is 399.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis : Research on triazole derivatives, including their synthesis and structural analysis, provides foundational knowledge that could be applicable to synthesizing and understanding the properties of "8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one". For example, the study on the synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives highlights the importance of π-hole tetrel bonding interactions, which could be relevant for understanding the chemical behavior and potential applications of similar compounds (Ahmed et al., 2020).

  • Structural Analysis : Analyses such as Hirshfeld surface analysis and DFT calculations, used in the study of triazole derivatives, offer methods for assessing the molecular interactions and stability of complex organic compounds. This analytical approach can be applied to investigate the structural features of "8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" and predict its reactivity and interaction with other molecules (Ahmed et al., 2020).

Biological and Pharmacological Activities

  • Antitumor and Anticonvulsant Activities : Compounds with triazaspirodecene structures have been evaluated for their biological activities, including antitumor and anticonvulsant effects. For instance, novel spirocyclic thiazolidin-4-ones showed potential as anti-breast cancer agents and epidermal growth factor receptor inhibitors (Fleita et al., 2013). These findings suggest that "8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" could also possess similar biological activities, warranting further investigation.

  • Antimicrobial Activities : The synthesis and evaluation of antimicrobial activities of new compounds containing triazole, piperidine, and sulfonamide moieties indicate potential applications in developing new antimicrobial agents (Dalloul et al., 2017). This suggests that "8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" could be explored for antimicrobial properties as part of a broader search for new therapeutic agents.

properties

IUPAC Name

8-[(2-chloro-4-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O/c1-14-3-4-16(11-15(14)2)20-21(28)26-22(25-20)7-9-27(10-8-22)13-17-5-6-18(24)12-19(17)23/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWOBKYMLJNPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=C(C=C(C=C4)F)Cl)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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